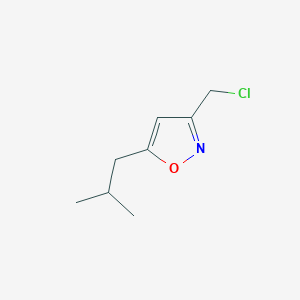

3-(Chloromethyl)-5-isobutylisoxazole

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)-5-(2-methylpropyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVAJYBLQVTTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649343 | |

| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142210-99-8 | |

| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(2-methylpropyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl 5 Isobutylisoxazole and Substituted Isoxazole Derivatives

Established Synthetic Routes to Isoxazoles

The formation of the isoxazole (B147169) ring is most prominently achieved through cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. youtube.comresearchgate.netnih.govresearchgate.net Additionally, metal-catalyzed approaches have emerged as powerful tools for the synthesis of a diverse array of isoxazole derivatives.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, providing a highly efficient and modular approach to this heterocyclic system. youtube.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne, to directly form the isoxazole ring. youtube.com For the synthesis of 3-(chloromethyl)-5-isobutylisoxazole, this would conceptually involve the reaction of chloroacetonitrile (B46850) oxide with 4-methyl-1-pentyne (B1581292) (isobutylacetylene).

Nitrile oxides are reactive intermediates that are typically generated in situ due to their propensity to dimerize. nih.gov Common methods for their generation include the dehydrohalogenation of hydroxamoyl halides, often using a base, and the dehydration of nitroalkanes. nih.gov Aldoximes can also be oxidized to generate nitrile oxides. nih.gov Once generated, the nitrile oxide readily reacts with a dipolarophile. In the context of isoxazole synthesis, alkynes serve as the dipolarophile, leading to the formation of the aromatic isoxazole ring. youtube.com The reactivity of the nitrile oxide is influenced by the electronic nature of its substituent, while the reactivity of the alkyne is dependent on its substitution pattern and the presence of activating groups.

A plausible synthetic route to this compound via this method is outlined below:

| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Dipolarophile) | Key Transformation | Product |

| Chloroacetaldoxime | 4-Methyl-1-pentyne | In situ generation of chloroacetonitrile oxide followed by 1,3-dipolar cycloaddition | This compound |

A critical aspect of the 1,3-dipolar cycloaddition for the synthesis of unsymmetrically substituted isoxazoles is regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. In many cases, the reaction proceeds with a high degree of regioselectivity, favoring the formation of the 3,5-disubstituted isomer. mdpi.com This selectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne. Theoretical studies and experimental evidence suggest that the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole (or vice versa) play a crucial role in determining the regiochemical outcome. For the synthesis of this compound, the desired regioselectivity would lead to the isobutyl group at the 5-position and the chloromethyl group at the 3-position.

Stereoselectivity is a key consideration when the cycloaddition leads to the formation of chiral centers, which is more relevant in the synthesis of isoxazolines from alkenes. However, in the synthesis of aromatic isoxazoles from alkynes, new stereocenters are not typically formed on the ring itself.

Metal-Catalyzed and Metal-Free Synthetic Approaches

While the classic 1,3-dipolar cycloaddition is highly effective, metal-catalyzed methods have expanded the scope and efficiency of isoxazole synthesis. These approaches can offer milder reaction conditions, improved regioselectivity, and tolerance of a wider range of functional groups.

Palladium catalysis has been employed in various strategies for isoxazole synthesis. These methods often involve cascade reactions, such as cyclization-alkenylation sequences. For instance, palladium(II)-catalyzed reactions of 2-alkyn-1-one O-methyl oximes can lead to the formation of trisubstituted isoxazoles. While not a direct route to this compound, these methodologies highlight the versatility of palladium in constructing the isoxazole core and introducing substituents.

| Catalyst | Starting Materials | Reaction Type | General Product |

| Palladium(II) complexes | 2-Alkyn-1-one O-methyl oximes and alkenes | Cascade cyclization-alkenylation | 3,4,5-Trisubstituted isoxazoles |

Copper catalysts, particularly copper(I), have proven to be highly effective in promoting the cycloaddition of nitrile oxides and terminal alkynes. beilstein-journals.org This approach is often referred to as a "click" reaction due to its high efficiency, reliability, and mild reaction conditions. The copper catalyst is believed to facilitate the reaction by activating the alkyne towards cycloaddition. This method is particularly advantageous for the regioselective synthesis of 3,5-disubstituted isoxazoles. beilstein-journals.org Therefore, a copper-catalyzed reaction between the nitrile oxide derived from chloroacetaldoxime and 4-methyl-1-pentyne would be a highly plausible and efficient route to this compound.

| Catalyst | Reactant 1 (Nitrile Oxide Source) | Reactant 2 (Dipolarophile) | Key Advantage |

| Copper(I) salts | Hydroxamoyl halides or aldoximes | Terminal alkynes | High regioselectivity for 3,5-disubstituted isoxazoles |

Lewis Acid-Promoted Cyclizations

Lewis acid catalysis offers a powerful tool for the synthesis of isoxazoles by activating substrates and facilitating cyclization reactions. One notable approach involves a one-pot synthesis utilizing 2-methylquinoline (B7769805) derivatives, sodium nitrite (B80452) as a nitrogen-oxygen source, and aluminum trichloride (B1173362) (AlCl₃) as the sole additive. nih.gov This method circumvents the need for expensive or toxic transition metals, presenting a more environmentally friendly pathway. nih.gov The reaction proceeds through the sp³ C-H bond activation of nitrogen heterocycles. nih.gov

In a typical procedure, the reaction of a methyl-substituted nitrogen heterocycle with an alkyne is carried out in the presence of AlCl₃ and sodium nitrite in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. nih.gov The Lewis acid is crucial for the reaction, as its absence results in no product formation. nih.gov Optimization studies have shown that the stoichiometry of the Lewis acid and the choice of solvent are critical for achieving high yields. nih.gov For instance, the use of 3 equivalents of AlCl₃ in DMAc at 90°C provided the desired isoxazole product in up to 92% yield. nih.gov Other Lewis acids such as FeCl₃, ZnCl₂, and Sc(OTf)₃ were found to be less effective. nih.gov

Table 1: Effect of Lewis Acid on Isoxazole Synthesis nih.gov

| Entry | Lewis Acid | Equivalents | Yield (%) |

| 1 | AlCl₃ | 3 | 92 |

| 2 | - | - | 0 |

| 3 | AlCl₃ | 2 | 64 |

| 4 | FeCl₃ | 3 | 41 |

| 5 | ZnCl₂ | 3 | 35 |

| 6 | Sc(OTf)₃ | 3 | 25 |

This methodology demonstrates the potential of cost-effective main group metal salts in facilitating complex organic transformations for the synthesis of isoxazole derivatives. nih.gov

Microwave-Assisted and Ultrasonication Methods

To enhance reaction efficiency, reduce energy consumption, and improve yields, microwave irradiation and ultrasonication have emerged as green and effective alternatives to conventional heating methods in isoxazole synthesis. mdpi.comabap.co.in These techniques often lead to significantly shorter reaction times, cleaner reactions, and higher product yields. abap.co.innveo.org

Microwave-assisted synthesis has been successfully applied to the preparation of isoxazole derivatives from chalcones and hydroxylamine (B1172632) hydrochloride. nveo.org In a comparative study, reactions that required 6-8 hours under conventional heating to achieve yields of 58-69% were completed within 6-10 minutes with improved yields of 67-82% under microwave irradiation. ijpsonline.com This rapid and uniform heating minimizes the formation of byproducts. abap.co.innveo.org

Ultrasonication, which promotes reactions through acoustic cavitation, also offers significant advantages. mdpi.com It has been used in the one-pot, multicomponent synthesis of 4H-isoxazol-5-ones. Under ultrasonic conditions (50°C, 15 minutes), a 95% yield was achieved, compared to a 90% yield after 3 hours of conventional heating at 100°C. mdpi.com Similarly, ultrasound has been shown to accelerate the synthesis of isoxazole-based sulfonamides in water, with reactions completing in 20-28 minutes in high yields (72-89%). mdpi.com The combination of microwave and ultrasound (MW-US) has also been explored, demonstrating that these methods can be more efficient than when used individually. researchgate.net

Table 2: Comparison of Conventional vs. Microwave/Ultrasound Synthesis of Isoxazoles

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-8 hours | 58-69 | ijpsonline.com |

| Microwave Irradiation | 6-10 minutes | 67-82 | ijpsonline.com |

| Conventional Heating | 3 hours | 90 | mdpi.com |

| Ultrasonication | 15 minutes | 95 | mdpi.com |

Cyclization of Oximes and Hydroximinoyl Chlorides

A cornerstone in isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. d-nb.infonih.gov Nitrile oxides are unstable and are typically generated in situ from precursors like aldoximes or hydroximinoyl chlorides. d-nb.info

The oxidation of aldoximes is a common method for generating nitrile oxides. Various oxidizing agents can be employed, with N-chlorosuccinimide (NCS) in a solvent like DMF being a frequent choice. researchgate.net The resulting hydroximoyl chlorides can then be treated with a base to generate the nitrile oxide for subsequent cycloaddition. d-nb.info A one-pot, three-step synthesis of 3,5-disubstituted isoxazoles can be achieved by first forming the oxime from an aldehyde and hydroxylamine, followed by conversion to the hydroximoyl chloride with NCS, and finally, reaction with an alkyne. core.ac.uk

Hydroximinoyl chlorides themselves are valuable precursors. They can be reacted with alkynes in the presence of a base to yield isoxazoles. d-nb.info This approach has been utilized in the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions, avoiding the need for metal catalysts. d-nb.infonih.gov The choice of base and solvent system is critical to control the selectivity and yield of the isoxazole product over competing side reactions. d-nb.info

One-Pot Condensation Reactions

One-pot multi-component reactions are highly valued for their efficiency, atom economy, and operational simplicity. Several such methods have been developed for the synthesis of isoxazole derivatives.

A notable one-pot synthesis of 3-substituted 5-chloromethylisoxazoles involves the reaction of aldoximes with 2,3-dichloro-1-propene (B165496). osi.lvresearchgate.net In this procedure, 2,3-dichloro-1-propene acts as both a reagent and a solvent. osi.lvresearchgate.net This method is effective for both aromatic and aliphatic aldoximes and produces good yields under mild conditions. researchgate.net

Another example is the one-pot synthesis of isoxazole-thiolane hybrids, which proceeds via a Knoevenagel condensation followed by a domino sulfa-1,6-Michael/intramolecular vinylogous Henry reaction. acs.org This reaction brings together aldehydes, 1,4-dithiane-2,5-diol, and 3,5-dimethyl-4-nitroisoxazole (B73060) in the presence of a base like piperidine (B6355638) to afford highly functionalized products in excellent yields. acs.org Hypervalent iodine reagents have also been employed to mediate the one-pot, regioselective 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes and alkynes. rsc.org

Specific Synthetic Approaches for Chloromethyl-Substituted Isoxazoles

The synthesis of isoxazoles bearing a chloromethyl substituent, such as this compound, requires specific strategies to introduce the chloromethyl group onto the isoxazole ring.

Synthesis from Aldoximes and Dichloropropene Derivatives

A direct and efficient one-pot synthesis of 3-substituted 5-chloromethylisoxazoles has been reported, which is highly relevant for the synthesis of the target compound. osi.lvresearchgate.net This method utilizes the reaction between various aldoximes and 2,3-dichloro-1-propene. researchgate.netosi.lvresearchgate.net The reaction proceeds under mild conditions, and the excess 2,3-dichloro-1-propene, which serves as both the solvent and a reactant, can be recovered after the reaction. osi.lvresearchgate.net

For the synthesis of this compound, isovaleraldoxime would be the required starting aldoxime. The reaction likely proceeds through the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a 1,3-dipolar cycloaddition with the double bond of 2,3-dichloro-1-propene, followed by elimination of HCl to form the aromatic isoxazole ring. The regioselectivity of the cycloaddition leads to the formation of the 5-(chloromethyl)isoxazole (B1588054) isomer. researchgate.net

Table 3: Examples of 3-Substituted 5-Chloromethylisoxazoles from Aldoximes and 2,3-Dichloro-1-propene researchgate.net

| Aldoxime Substituent (R) | Product | Yield (%) |

| C₆H₅ | 3-Phenyl-5-(chloromethyl)isoxazole | 75 |

| 4-CH₃OC₆H₄ | 3-(4-Methoxyphenyl)-5-(chloromethyl)isoxazole | 82 |

| (CH₃)₂CH | 3-Isopropyl-5-(chloromethyl)isoxazole | 68 |

| C₃H₇ | 3-Propyl-5-(chloromethyl)isoxazole | 71 |

Chlorination Strategies for Isoxazolyl Methanols

An alternative approach to obtaining chloromethyl-substituted isoxazoles involves the chlorination of a pre-formed isoxazolyl methanol (B129727). This two-step process would first require the synthesis of the corresponding alcohol, (5-isobutylisoxazol-3-yl)methanol, followed by its conversion to the chloride.

The synthesis of the precursor alcohol could be achieved through various standard isoxazole formation methods where one of the starting materials contains a protected hydroxymethyl group. After the formation of the isoxazole ring, deprotection would yield the isoxazolyl methanol.

The subsequent chlorination of the isoxazolyl methanol can be accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically carried out in an inert solvent, sometimes with a base like pyridine (B92270) to neutralize the HCl generated. Other chlorinating agents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) could also be employed. This strategy has been referenced in the preparation of chloromethyl derivatives of isoxazoles for further functionalization. researchgate.net

Tandem 1,3-Dipolar Cycloaddition and Regioselective Chlorination

The synthesis of 3,5-disubstituted isoxazoles, including those with a chloromethyl group, can be efficiently achieved through tandem or one-pot procedures that combine the formation of the heterocyclic ring with its immediate functionalization. A key strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with a suitable dipolarophile. nih.gov For the specific synthesis of 5-chloromethylisoxazoles, a notable one-pot method utilizes the reaction of various aldoximes with 2,3-dichloro-1-propene. researchgate.net

The versatility of this method allows for the synthesis of a variety of 3-substituted analogs by simply changing the starting aldoxime, as illustrated in the table below.

| Starting Aldoxime | Resulting 3-Substituent | Reference |

| Benzaldehyde oxime | Phenyl | researchgate.net |

| 4-Chlorobenzaldehyde oxime | 4-Chlorophenyl | researchgate.net |

| Heptanal oxime | Hexyl | researchgate.net |

| Isovaleraldehyde oxime | Isobutyl | researchgate.net |

Synthesis of the Isobutyl Moiety in Isoxazole Frameworks

The introduction of the isobutyl group at the C-5 position of the isoxazole ring is a critical step in the synthesis of this compound. This can be accomplished through two primary strategies: incorporating the moiety from a precursor during the ring formation or by derivatizing an existing isoxazole structure.

Incorporation of Isobutyl Groups via Alkyne or Alkene Precursors

The most direct and widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. wikipedia.orgorganic-chemistry.org The regiochemistry of this reaction typically places the substituent from the alkyne at the 5-position of the resulting isoxazole. nih.govbeilstein-journals.org Therefore, to synthesize a 5-isobutylisoxazole derivative, a terminal alkyne bearing an isobutyl group is required.

The specific alkyne precursor for this purpose is 4-methyl-1-pentyne . This alkyne serves as the dipolarophile that reacts with a nitrile oxide precursor designed to generate the 3-(chloromethyl) substituent. The nitrile oxide, for instance, could be generated from chloroacetaldoxime. The cycloaddition reaction between 4-methyl-1-pentyne and the nitrile oxide would regioselectively yield the desired this compound. This approach builds the desired substitution pattern directly into the heterocyclic core during its formation. The use of copper(I) catalysts is common in these reactions to enhance both the reaction rate and the regioselectivity, favoring the 3,5-disubstituted product. nih.gov

| Alkyne Precursor | Resulting C-5 Substituent |

| Phenylacetylene | Phenyl |

| 1-Hexyne | Butyl |

| 4-Methyl-1-pentyne | Isobutyl |

| Propargyl alcohol | Hydroxymethyl |

Derivatization of Isoxazole-3-carboxylic Acids for Isobutyl Substitution

An alternative, albeit more circuitous, route to introducing substituents involves the chemical modification of a pre-formed isoxazole ring. This strategy can be applied to introduce an isobutyl group, although it is less common for this specific moiety compared to direct synthesis. In such a scenario, one might begin with an isoxazole-3-carboxylic acid that already contains the desired isobutyl group at the 5-position. The synthetic challenge then becomes the conversion of the carboxylic acid at the 3-position into the target functional group.

For the synthesis of this compound, this would be a multi-step transformation of the carboxyl group. The process would involve:

Reduction of the Carboxylic Acid : The isoxazole-3-carboxylic acid would first be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-5-isobutylisoxazole. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). researchgate.net

Chlorination of the Alcohol : The resulting 3-(hydroxymethyl) group is then converted to the 3-(chloromethyl) group. This is a standard transformation that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net

This derivatization pathway highlights the chemical robustness of the isoxazole ring, which can withstand the conditions required for modifying its substituents. While synthetically feasible, this approach is generally less efficient for preparing this compound compared to the direct cycloaddition method using 4-methyl-1-pentyne.

| Starting Material | Transformation Step | Reagent Example | Intermediate/Product |

| 5-Isobutylisoxazole-3-carboxylic acid | Reduction of carboxylic acid | LiAlH₄ | 3-(Hydroxymethyl)-5-isobutylisoxazole |

| 3-(Hydroxymethyl)-5-isobutylisoxazole | Chlorination of alcohol | SOCl₂ | This compound |

Chemical Reactivity and Functional Group Transformations of 3 Chloromethyl 5 Isobutylisoxazole

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH2Cl) is a highly reactive functional group due to the presence of an electronegative chlorine atom, which polarizes the C-Cl bond and renders the methylene (B1212753) carbon electrophilic. This inherent reactivity makes it a versatile handle for introducing various substituents onto the isoxazole (B147169) core.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion in a typical SN2 fashion. This allows for the facile introduction of diverse functional groups at the 3-position of the isoxazole ring.

A variety of nucleophiles have been successfully employed in reactions with chloromethyl-substituted isoxazoles, leading to the formation of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. For instance, the reaction of 3-(chloromethyl)-5-phenylisoxazole (B76759) with phenols under Williamson ether synthesis conditions affords the corresponding aryloxymethyl derivatives. researchgate.net Similarly, treatment with sodium methylate, thiolates, and amines like morpholine (B109124) results in the substitution of the chlorine atom by methoxy (B1213986), thioether, and amino groups, respectively. researchgate.netresearchgate.net

The following table summarizes representative nucleophilic substitution reactions on chloromethyl-isoxazole derivatives:

| Nucleophile | Reagent | Product | Reference |

| Phenoxide | Substituted Phenol (B47542)/K2CO3 | 3-(Aryloxymethyl)-5-phenylisoxazole | researchgate.net |

| Methoxide | Sodium Methoxide | 3-(Methoxymethyl)-5-phenylisoxazole | researchgate.net |

| Thiolate | Sodium Phenylthiolate | 3-(Phenylthiomethyl)-5-phenylisoxazole | researchgate.net |

| Amine | Morpholine | 3-(Morpholinomethyl)-5-phenylisoxazole | researchgate.net |

| Amine | Dimethylamine | 3-(Dimethylaminomethyl)-5-alkyl(aryl)isoxazole | researchgate.net |

| Thiocyanate | Ammonium (B1175870) Thiocyanate | 3-(Isothiocyanatomethyl)-5-alkyl(aryl)isoxazole | researchgate.net |

| Aminoalcohol | 2-Aminoethanol | 3-((2-Hydroxyethylamino)methyl)-5-alkyl(aryl)isoxazole | researchgate.net |

| Carboxylate | Sodium Acetate | 3-(Acetoxymethyl)-5-alkyl(aryl)isoxazole | researchgate.net |

These reactions are typically carried out in the presence of a base to either generate the nucleophile in situ or to neutralize the liberated hydrochloric acid. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired substitution products. researchgate.net

Radical Reactions

Literature specifically detailing radical reactions involving the chloromethyl group of 3-(chloromethyl)-5-isobutylisoxazole is scarce. However, in principle, the C-Cl bond can undergo homolytic cleavage under photolytic or thermolytic conditions, or in the presence of a radical initiator, to generate a 3-(isoxazolyl)methyl radical. This reactive intermediate could then participate in various radical processes such as addition to unsaturated systems or hydrogen atom abstraction. The formation of radical intermediates has been observed in photochemical processes involving isoxazole derivatives, suggesting that radical pathways are plausible under specific conditions. mdpi.com

Transformations of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions. benthamdirect.com These transformations provide access to a range of acyclic and alternative heterocyclic structures.

Ring-Opening Reactions

The cleavage of the N-O bond is a key transformation of the isoxazole ring and can be initiated by various reagents and conditions.

Base-Catalyzed Ring Opening: Isoxazoles can undergo ring opening in the presence of a base. acs.orgacs.org The mechanism typically involves the deprotonation at the C4 position, followed by cleavage of the N-O bond to generate a β-ketonitrile derivative. The presence of substituents on the ring can influence the facility of this reaction. acs.org

Reductive Ring Opening: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. This transformation is a valuable synthetic tool as it unmasks a β-enaminone or a 1,3-dicarbonyl functionality, which are versatile intermediates in organic synthesis. benthamdirect.com

Rearrangement Reactions

Isoxazoles can undergo rearrangement reactions, often initiated by heat or light, to furnish other isomeric heterocycles.

Photochemical Rearrangements: Upon irradiation with UV light, isoxazoles can rearrange to form oxazoles. acs.org This photoisomerization is believed to proceed through the formation of a transient azirine intermediate. acs.orgnih.gov The substitution pattern on the isoxazole ring can influence the outcome of the photochemical reaction, sometimes leading to ring cleavage products alongside the rearranged heterocycle. researchgate.net

Hydrogenation and Reduction Pathways

The hydrogenation and reduction of this compound can proceed via several pathways, primarily involving the isoxazole ring and the chloromethyl substituent. The specific outcome of these reactions is highly dependent on the choice of catalyst, reaction conditions such as temperature and pressure, and the reducing agent employed.

Catalytic hydrogenation of the isoxazole ring typically results in the reductive cleavage of the labile N-O bond. mdpi.com This process, often carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, leads to the formation of a β-amino enone. In the case of this compound, this would yield an aminovinyl ketone derivative. The reaction proceeds through the addition of hydrogen across the double bonds of the isoxazole ring, followed by the scission of the nitrogen-oxygen bond.

Alternatively, under specific conditions, it may be possible to selectively reduce the chloromethyl group without affecting the isoxazole ring. This transformation would yield 3-methyl-5-isobutylisoxazole. Such selective reductions can sometimes be achieved using milder reducing agents or through careful control of the reaction parameters. However, the high reactivity of the chloromethyl group towards nucleophilic displacement can lead to side reactions, especially if the reaction conditions are not optimized.

Below is a table summarizing potential hydrogenation and reduction pathways for this compound, based on known reactivity of similar compounds.

| Transformation | Reagents and Conditions | Primary Product | Potential Byproducts |

| Isoxazole Ring Cleavage | H₂, Pd/C, Ethanol, Room Temperature, 1 atm | (Z)-1-amino-5-methyl-1-hexen-3-one | Over-reduction products |

| Selective Reduction of Chloromethyl Group | H₂, Pd/C, with a base (e.g., NEt₃), Methanol (B129727) | 3-Methyl-5-isobutylisoxazole | Ring-opened products |

| Reduction with Metal Hydrides | LiAlH₄ or NaBH₄ in THF or Ethanol | Complex mixture, potential reduction of both isoxazole and chloromethyl group | - |

Note: The specific outcomes for this compound require experimental verification.

Derivatization Strategies for Enhanced Structural Diversity

The presence of the highly reactive chloromethyl group at the 3-position of the isoxazole ring makes this compound a valuable synthon for the introduction of a wide range of functional groups. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the facile construction of a diverse library of derivatives.

The reaction of this compound with primary or secondary amines provides a direct route to the corresponding 3-(aminomethyl)-5-isobutylisoxazole derivatives. This nucleophilic substitution reaction typically proceeds by the displacement of the chloride ion by the amine nucleophile. The resulting secondary or tertiary amines can then be acylated with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) to introduce an amide linker. This two-step process allows for the connection of the isoxazole core to a wide variety of molecular fragments through a stable amide bond.

Alternatively, direct reaction with the sodium salt of an amide (an amidate) could also furnish the desired N-alkylated amide in a single step, although this approach is less common. The choice of base and solvent is crucial for the success of these reactions, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Primary Amine (R-NH₂) | Nucleophilic Substitution | 3-((R-amino)methyl)-5-isobutylisoxazole |

| 3-((R-amino)methyl)-5-isobutylisoxazole | Acyl Chloride (R'-COCl) | Acylation | N-( (5-isobutylisoxazol-3-yl)methyl)-N-R-acetamide |

Ether and thioether linkages can be readily introduced by reacting this compound with appropriate oxygen or sulfur nucleophiles. The Williamson ether synthesis is a classic and highly effective method for the formation of ethers. d-nb.info In this reaction, an alkoxide or phenoxide, generated by treating an alcohol or phenol with a strong base (e.g., sodium hydride), acts as the nucleophile that displaces the chloride from the chloromethyl group. This method is versatile and allows for the synthesis of a wide array of aryl and alkyl ethers.

Analogously, thioether derivatives can be prepared by reacting this compound with a thiol in the presence of a base. The corresponding thiolate anion, a potent nucleophile, readily attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a stable carbon-sulfur bond.

| Derivative Type | Nucleophile | Base | Solvent | General Product Structure |

| Ether | Alcohol (R-OH) | NaH, K₂CO₃ | THF, DMF | 3-((Alkoxy)methyl)-5-isobutylisoxazole |

| Thioether | Thiol (R-SH) | NaH, Et₃N | Ethanol, DMF | 3-((Alkylthio)methyl)-5-isobutylisoxazole |

The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium salts. This transformation, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the chloromethyl group. wikipedia.org The resulting product is a salt in which the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms.

The rate of the Menshutkin reaction is influenced by several factors, including the steric hindrance of the tertiary amine, the polarity of the solvent, and the nature of the leaving group. Polar solvents, such as acetonitrile or DMF, generally accelerate the reaction by stabilizing the charged transition state and the ionic product. tue.nl This reaction provides a straightforward method for introducing a cationic center into the molecule, which can be useful for modulating its physicochemical properties.

| Tertiary Amine | Solvent | Reaction Conditions | Quaternary Ammonium Salt Product |

| Trimethylamine | Acetonitrile | Room Temperature | 3-((Trimethylammonio)methyl)-5-isobutylisoxazole chloride |

| Triethylamine | DMF | 50 °C | 3-((Triethylammonio)methyl)-5-isobutylisoxazole chloride |

| Pyridine (B92270) | Ethanol | Reflux | 1-((5-Isobutylisoxazol-3-yl)methyl)pyridinium chloride |

Applications of 3 Chloromethyl 5 Isobutylisoxazole As a Key Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The strategic placement of a reactive chloromethyl group on the isoxazole (B147169) ring presents opportunities for its use in the synthesis of more intricate heterocyclic structures, including fused and spirocyclic systems. While direct literature examples for the use of 3-(chloromethyl)-5-isobutylisoxazole in these specific applications are not extensively documented, the inherent reactivity of the chloromethyl group allows for postulation of its potential in forming such complex architectures.

The synthesis of fused isoxazoles is a significant area of research due to the interesting pharmacological profiles of these compounds. tcsedsystem.edumdpi.com Typically, the construction of rings fused to the isoxazole core involves intramolecular cyclization reactions. The chloromethyl group in this compound can be envisioned as a handle for initiating such cyclizations. For instance, nucleophilic displacement of the chloride by a suitably positioned nucleophile within the same molecule could lead to the formation of a new ring fused to the isoxazole.

One potential strategy involves the introduction of a nucleophilic side chain at the 4-position of the isoxazole ring. Subsequent intramolecular alkylation of this nucleophile by the adjacent chloromethyl group would result in a fused ring system. The size of the newly formed ring would be dependent on the length of the tether connecting the nucleophile to the isoxazole core. While a number of methodologies exist for the synthesis of fused isoxazoles, such as those involving nitrile oxide cycloadditions, the utility of a chloromethyl precursor represents a potentially valuable alternative route. nih.govnih.gov

Spirocyclic compounds, characterized by two rings sharing a single atom, are of considerable interest in drug discovery due to their rigid, three-dimensional structures. The isoxazole moiety has been incorporated into various spirocyclic frameworks, leading to compounds with notable biological activities. nih.gov For example, spiro[indole-3,5'-isoxazoles] have been synthesized and shown to possess anticancer properties. nih.gov

Utilization in Multistep Organic Synthesis Campaigns

The reactivity of the chloromethyl group makes this compound a valuable electrophile in a variety of synthetic transformations, including alkylations, carbon-carbon bond-forming reactions, and coupling reactions.

The chloromethyl group is a potent alkylating agent, capable of reacting with a wide range of nucleophiles. Nitrogen-containing heterocycles, many of which are important pharmacophores, can be readily alkylated using alkyl halides. The N-alkylation of heterocycles such as pyrazoles, imidazoles, and triazoles is a common strategy in drug development to modulate their physicochemical properties and biological activity. organic-chemistry.orgmdpi.comorganic-chemistry.org

While specific examples with this compound are not prevalent in the literature, the alkylation of phenols and morpholine (B109124) with structurally similar (5-arylisoxazol-3-yl)chloromethanes has been demonstrated. researchgate.net This suggests that this compound would be a competent alkylating agent for a variety of nitrogen-containing heterocycles. The reaction would likely proceed via a standard nucleophilic substitution mechanism, where the nitrogen atom of the heterocycle displaces the chloride ion.

| Nitrogen Heterocycle | Alkylation Product | Potential Reaction Conditions |

|---|---|---|

| Pyrazole (B372694) | 1-( (5-isobutylisoxazol-3-yl)methyl)-1H-pyrazole | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Imidazole (B134444) | 1-( (5-isobutylisoxazol-3-yl)methyl)-1H-imidazole | Base (e.g., NaH), Solvent (e.g., THF) |

| 1,2,3-Triazole | 1-( (5-isobutylisoxazol-3-yl)methyl)-1H-1,2,3-triazole | Base (e.g., Cs2CO3), Solvent (e.g., CH3CN) |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The electrophilic nature of the carbon atom in the chloromethyl group of this compound allows it to react with various carbon nucleophiles. For instance, it could be employed in Friedel-Crafts type alkylations of electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst. This would lead to the formation of arylated or heteroarylated methylisoxazoles.

Furthermore, reaction with soft carbon nucleophiles such as enolates, enamines, or organometallic reagents (e.g., Grignard or organocuprate reagents) would provide a route to a variety of functionalized isoxazole derivatives with extended carbon frameworks. These transformations would significantly increase the molecular complexity and provide access to a wider range of chemical space for biological screening.

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to construct complex molecules. While the chloromethyl group itself is not typically used directly in standard cross-coupling reactions like Suzuki or Stille couplings, it can be readily converted into functionalities that are. For example, the chloromethyl group can be transformed into an organoboron reagent, such as a boronic acid pinacol (B44631) ester. nih.gov This transformation would open up the possibility of using the resulting isoxazole-containing organoboron compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. organic-chemistry.org This approach would allow for the modular synthesis of biaryl and heteroaryl-aryl structures containing the 5-isobutylisoxazole moiety.

| Initial Transformation | Resulting Intermediate | Subsequent Coupling Reaction | Potential Coupling Partner | Final Product Scaffold |

|---|---|---|---|---|

| Reaction with pinacolborane | 3-( (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-5-isobutylisoxazole | Suzuki-Miyaura Coupling | Aryl or Heteroaryl Halide | 3-(Arylmethyl)-5-isobutylisoxazole |

Precursor to Biologically Relevant Molecular Architectures

The strategic positioning of the reactive chloromethyl group and the isobutyl moiety on the isoxazole core makes this compound an attractive starting material for the synthesis of molecules with potential biological relevance. Its utility spans the creation of drug-like molecules and the formation of complex polyheterocyclic systems.

Integration into Drug-Like Molecules

The isoxazole nucleus is a constituent of numerous approved pharmaceutical agents, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. nih.govnih.gov The chloromethyl group on this compound serves as a convenient handle to append the isoxazole motif to other molecular scaffolds, thereby generating novel drug-like entities.

The Williamson ether synthesis is a prime example of how this intermediate can be utilized. Reaction with various phenols, including those with additional functional groups, can lead to the formation of aryloxymethylisoxazole derivatives. researchgate.net These products can be further elaborated to access a range of compounds with diverse pharmacological profiles. For instance, reaction with vanillin (B372448) derivatives can produce isoxazole-containing benzaldehydes, which are precursors to Schiff bases with potential biological activities. researchgate.net

Furthermore, the displacement of the chloride with nitrogen, sulfur, or other oxygen nucleophiles opens up a plethora of synthetic possibilities. Reactions with amines, thiols, and alcohols introduce new functionalities that can modulate the physicochemical properties and biological activity of the resulting molecules. The isobutyl group can contribute to favorable interactions with hydrophobic pockets in biological targets.

Table 1: Examples of Nucleophilic Substitution Reactions with 3-(Chloromethyl)-5-alkyl/arylisoxazoles

| Nucleophile | Reagent Example | Product Type | Potential Application | Reference(s) |

| Phenol (B47542) | Substituted Phenols | Aryloxymethylisoxazole | Building blocks for medicinal chemistry | researchgate.net |

| Amine | Dimethylamine | Aminomethylisoxazole | Precursors for bioactive compounds | researchgate.net |

| Thiol | Ammonium (B1175870) Thiocyanate | Thiocyanatomethylisoxazole | Intermediates for further synthesis | researchgate.net |

| Carboxylate | Sodium Acetate | Acetoxymethylisoxazole | Pro-drug strategies | researchgate.net |

This table is illustrative and based on reactions of analogous 3-(chloromethyl)-5-substituted isoxazoles.

Formation of Polyheterocyclic Compounds

The development of novel polyheterocyclic systems is a significant area of research in drug discovery, as these complex structures often exhibit unique biological activities. This compound can serve as a key building block for the construction of fused and linked heterocyclic systems.

One strategy involves the initial nucleophilic substitution at the chloromethyl position, followed by intramolecular cyclization reactions. For instance, reaction with a bifunctional nucleophile could introduce a side chain capable of undergoing a subsequent ring-closing reaction to form a fused heterocyclic system. The isoxazole ring itself can also participate in cycloaddition or rearrangement reactions under specific conditions to yield novel polycyclic architectures. mdpi.com

The synthesis of isoxazole-fused quinazoline (B50416) alkaloids represents a class of polyheterocyclic compounds with significant biological potential. nih.gov While direct synthesis from this compound is not explicitly detailed, the versatility of the chloromethyl handle suggests its potential use in multi-step syntheses to construct such fused systems. For example, the isoxazole moiety could be linked to a suitable precursor that is then cyclized to form the quinazoline ring. The synthesis of fused isoxazoles is a broad field with various strategies that could potentially be adapted for derivatives of this compound. mdpi.com

Table 2: Strategies for the Synthesis of Fused Isoxazole Systems

| Reaction Type | Description | Potential Outcome with this compound derivative | Reference(s) |

| Intramolecular Nitrile Oxide Cycloaddition | A tethered alkyne or alkene undergoes cycloaddition with a nitrile oxide generated in situ. | A derivative of the starting material could be functionalized with an alkyne/alkene for subsequent cyclization. | nih.gov |

| Sequential Ugi/INOC and [2+3] Cycloaddition | A multicomponent reaction followed by an intramolecular nitrile oxide cycloaddition. | The chloromethyl group could be modified to participate in a multicomponent reaction to build the precursor for cyclization. | mdpi.com |

| Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes | Formation of isoxazole-fused tricyclic systems from propargyl-substituted precursors. | The isoxazole moiety could be incorporated into a structure that then undergoes this type of cyclization. | nih.gov |

This table presents general strategies for synthesizing fused isoxazoles that could potentially be adapted for derivatives of this compound.

Medicinal Chemistry Research Applications and Pharmacological Relevance of Isoxazole Scaffolds

Isoxazole (B147169) as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug discovery. The isoxazole ring system is widely recognized as such a scaffold. rsc.orgnih.govresearchgate.netnih.govrsc.org Its prevalence in a multitude of biologically active compounds is a testament to its favorable physicochemical properties and synthetic accessibility. nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar size, shape, and electronic character, is a fundamental tactic in lead optimization. researchgate.net The goal is to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. Five-membered heterocyclic rings like isoxazole are frequently employed as bioisosteres for common functionalities such as amide and ester groups. researchgate.net

The replacement of a metabolically labile ester or amide with a more robust isoxazole ring can significantly enhance a drug candidate's half-life and oral bioavailability. The isoxazole ring mimics the steric and electronic features of the amide bond, preserving key binding interactions with the biological target while eliminating the susceptibility to hydrolysis by esterases and amidases. This approach has been successfully used to optimize lead compounds, transforming them into viable clinical candidates. researchgate.net

Scaffold Hopping Strategies

Scaffold hopping is a drug design strategy that aims to identify new molecular cores that are structurally distinct from an existing lead compound but retain the same biological activity. nih.gov This technique is valuable for generating novel intellectual property, improving physicochemical or pharmacokinetic properties, and exploring new chemical space. The isoxazole ring, as a privileged scaffold, is an attractive candidate for use in scaffold hopping strategies.

Starting with a known active compound built on a different core (e.g., a pyrazole (B372694) or an indole), chemists can design and synthesize new analogues where the original core is replaced by an isoxazole ring. researchgate.net The goal is to arrange the critical pharmacophoric groups attached to the new isoxazole core in the same spatial orientation as in the original molecule, thus preserving the interactions with the biological target. This approach can lead to the discovery of entirely new classes of compounds with superior drug-like properties. nih.gov

Design and Synthesis of Bioactive Molecules Incorporating 3-(Chloromethyl)-5-isobutylisoxazole

The compound this compound serves as a versatile building block in the synthesis of more complex molecules. The key to its utility lies in the "chloromethyl" group at the 3-position of the isoxazole ring. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the facile attachment of a wide variety of other chemical moieties, enabling the construction of diverse molecular libraries for biological screening.

While specific research detailing the use of this compound is limited in publicly available literature, the synthetic utility of closely related analogues, such as 3-(chloromethyl)-5-phenylisoxazole (B76759), has been documented. researchgate.net In one such study, the reactive chloromethyl group was used to alkylate comenic acid derivatives, leading to the synthesis of novel conjugates. researchgate.net This serves as a clear example of the synthetic principle, where the 3-chloromethylisoxazole core acts as a platform for elaborating more complex structures. The same reaction pathways would be applicable to the isobutyl analogue, allowing for the creation of a distinct set of derivatives for biological evaluation.

Derivatives Targeting Specific Biological Pathways

The ultimate goal of synthesizing derivatives from a building block like this compound is to create molecules that can modulate specific biological pathways implicated in disease. The new chemical entities are designed to interact with specific targets such as enzymes or receptors.

For instance, in the research utilizing the analogous 3-(chloromethyl)-5-phenylisoxazole, the synthesized isoxazole-comenic acid conjugates were evaluated for their potential as antitumor agents. researchgate.net The study explored a synergistic effect when these novel compounds were used in combination with the established chemotherapy drug Temozolomide, which is used to treat brain tumors. researchgate.net This highlights a strategy where isoxazole derivatives are designed not just as standalone agents, but as potential enhancers for existing therapies, targeting cancer-related pathways.

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. youtube.com By systematically modifying different parts of a molecule and measuring the resulting effect on its potency, selectivity, or other properties, chemists can develop a predictive model to guide the design of more effective drugs. nih.govmdpi.com

For isoxazole-based compounds, SAR studies typically explore the impact of different substituents at the 3- and 5-positions of the ring. For example, a study on a series of trisubstituted isoxazoles acting as allosteric inverse agonists for the RORγt receptor revealed that the nature of the substituent at the C-5 position was critical for potency. dundee.ac.uk The presence of a hydrogen-bond-donating group at this position was found to significantly increase activity by forming an additional polar interaction with the target protein. dundee.ac.uk This type of detailed analysis is crucial for optimizing the lead compound.

The following table presents hypothetical SAR data for a series of isoxazole derivatives, illustrating how changes in substituents at the R1 (C3) and R2 (C5) positions can impact biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).

| Compound | R1 (C3) Substituent | R2 (C5) Substituent | IC₅₀ (nM) |

| 1 | -CH₃ | -Phenyl | 520 |

| 2 | -CH₂Cl | -Phenyl | 250 |

| 3 | -CH₂-Morpholine | -Phenyl | 75 |

| 4 | -CH₂-Morpholine | -Isobutyl | 95 |

| 5 | -CH₂-Morpholine | -tert-Butyl | 300 |

| 6 | -CH₂-Morpholine | -(4-Fluorophenyl) | 40 |

Note: This table is illustrative and does not represent actual experimental data for a single study but is based on general principles of SAR.

In the context of drug design, the size, shape, and lipophilicity of the isobutyl group can influence several factors:

Pharmacokinetics: Increased lipophilicity can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is often required for membrane permeability and absorption, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding to other proteins.

SAR studies focusing on the C-5 position would involve synthesizing analogues where the isobutyl group is replaced by other groups—such as smaller alkyls, larger alkyls, cyclic groups, or polar groups—to probe the requirements of the target's binding pocket and to fine-tune the molecule's pharmacokinetic properties. dundee.ac.uk

Influence of Chloromethyl Reactivity on Biological Activity

The presence of a chloromethyl group at the 3-position of the isoxazole ring, as in this compound, introduces a reactive electrophilic center into the molecule. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack by amino acid residues within a biological target, such as the thiol group of cysteine, the imidazole (B134444) of histidine, or the hydroxyl group of serine.

This reactivity can be harnessed to design covalent inhibitors. Unlike non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a stable, irreversible bond. This can lead to a prolonged duration of action and increased potency, as the biological target is permanently inactivated. The reactivity of the chloromethyl group can be modulated by the electronic properties of the isoxazole ring and its other substituents. For instance, electron-withdrawing groups on the ring can enhance the electrophilicity of the chloromethyl carbon, increasing its reactivity. The strategic placement of this reactive group is crucial in drug design to ensure it selectively forms a covalent bond with the intended target, minimizing off-target reactions and potential toxicity. The use of 3-organyl-5-(chloromethyl)isoxazoles as precursors allows for the synthesis of various conjugates, demonstrating the utility of this reactive handle in creating diverse chemical entities. amanote.com

Design Principles for Modulating Molecular Interactions

The design of isoxazole-based therapeutic agents relies on established principles of medicinal chemistry to optimize interactions with biological targets. The isoxazole ring itself can act as a bioisosteric replacement for other chemical groups, such as phenyl or amide moieties, offering advantages in terms of metabolic stability and pharmacokinetic profile. mdpi.com The substituents on the isoxazole ring play a critical role in defining the compound's affinity and selectivity for its target. nih.gov

Key design principles include:

Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, while substituents with hydroxyl or amine groups can serve as hydrogen bond donors. These interactions are highly directional and crucial for anchoring a ligand in a specific orientation within a binding pocket. neurodegenerationresearch.eu

Hydrophobic Interactions: Alkyl or aryl substituents, such as the isobutyl group in this compound, can engage in hydrophobic interactions with nonpolar pockets of a protein target. Optimizing the size and shape of these groups is essential for maximizing binding affinity through the hydrophobic effect. neurodegenerationresearch.eu

Dipole and Aromatic Interactions: The isoxazole ring possesses a dipole moment and is an electron-rich aromatic system. nih.gov This allows it to participate in dipole-dipole interactions and pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein.

By systematically altering the substituents at the 3- and 5-positions of the isoxazole ring, medicinal chemists can modulate these molecular interactions to achieve high potency and selectivity for the desired biological target. curesma.org

In Vitro Biological Target Modulation of Isoxazole-Derived Compounds

Enzyme Inhibition Studies (e.g., Trypanosoma brucei N-Myristoyltransferase inhibitors)

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of many essential proteins. This process, known as N-myristoylation, is vital for protein function, membrane targeting, and signal transduction. In the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness), NMT is essential for survival, making it a validated drug target. researchgate.netelsevierpure.com

Isoxazole-containing compounds have been identified as potent inhibitors of T. brucei NMT (TbNMT). These inhibitors are designed to occupy the peptide-binding pocket of the enzyme, preventing its natural substrates from binding. High-throughput screening and subsequent structure-based drug design have led to the development of isoxazole derivatives with high affinity and selectivity for TbNMT over the human isoforms. For example, a benzomorpholinone series featuring a methyl isoxazole moiety was optimized to increase activity against TbNMT by over 1000-fold. In vitro enzyme assays are used to determine the inhibitory potency (typically as IC50 values) of these compounds, guiding the structure-activity relationship (SAR) studies needed for lead optimization. Inhibition of TbNMT in cellular assays leads to rapid killing of the parasites, confirming the enzyme as the therapeutic target. researchgate.net

| Compound | Core Scaffold | TbNMT IC50 (nM) | T. brucei EC50 (nM) |

|---|---|---|---|

| DDD85646 | Pyrazole Sulfonamide | 2 | 2 |

| Compound 23 | Benzomorpholinone | >50000 | >50000 |

| Compound 44 | Benzomorpholinone-isoxazole | 40 | 7 |

Receptor Agonism/Antagonism (e.g., S1P1 receptor agonists)

The sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating numerous physiological processes, most notably the trafficking of lymphocytes from lymphoid organs. Agonism of the S1P1 receptor subtype causes the internalization of the receptor on lymphocytes, preventing them from leaving the lymph nodes. This sequestration of lymphocytes from circulation results in immunosuppression, a therapeutic strategy used in the treatment of autoimmune diseases like multiple sclerosis.

Several potent and selective S1P1 receptor agonists have been developed based on an isoxazole scaffold. These compounds are designed to mimic the endogenous ligand, S1P, and bind to the S1P1 receptor with high affinity. In vitro studies, such as radioligand binding assays or functional assays measuring G-protein activation (e.g., GTPγS binding assays) in cells expressing the receptor, are used to quantify the potency (EC50) and efficacy of these compounds. The isoxazole core serves as a key structural element, with substituents tailored to optimize interactions with the receptor binding pocket. For instance, the discovery of an isoxazole-based series led to compounds like Isoxazole 6d, which demonstrated impressive efficacy in animal models of arthritis and multiple sclerosis.

| Compound | Human S1P1 EC50 (nM) | Selectivity (vs. S1P3) |

|---|---|---|

| Isoxazole 6d | 0.14 | >7100-fold |

| Pyridyl-isoxazole 5b | 0.18 | >5500-fold |

Cell-Based Assays for Target Engagement (e.g., Tubulin Stabilization)

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery. Cell-based assays for target engagement provide evidence that a molecule reaches its target in living cells and elicits a measurable biological response. While specific research linking isoxazole derivatives to SMN protein stabilization is not prominent in the literature, isoxazole-based compounds have been successfully used to demonstrate target engagement in other systems, such as the stabilization of tubulin in cancer cells.

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Molecules that interfere with tubulin dynamics are potent anticancer agents. Some isoxazole-containing compounds have been shown to target tubulin. Cell-based assays can be used to confirm this target engagement. For example, cancer cells (like HeLa) can be treated with an isoxazole derivative, and the effects on the microtubule network can be visualized using immunofluorescence microscopy. An increase in polymerized tubulin or the formation of abnormal mitotic spindles provides visual confirmation of target engagement. Furthermore, flow cytometry can be used to analyze the cell cycle distribution, where an accumulation of cells in the G2/M phase indicates that the compound has engaged tubulin and arrested mitosis. These assays confirm that the compound's antiproliferative activity is a direct result of its interaction with the intended tubulin target.

| Compound Class | Target | Cell Line | Assay | Observed Effect |

|---|---|---|---|---|

| Steroidal A-ring-fused isoxazoles | Tubulin | HeLa | Immunofluorescence | Disruption of cytoskeletal integrity |

| Steroidal A-ring-fused isoxazoles | Tubulin | HeLa | Cell Cycle Analysis (Flow Cytometry) | G2/M phase arrest |

Computational Chemistry and Theoretical Investigations of 3 Chloromethyl 5 Isobutylisoxazole

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the accessible conformations of a molecule are fundamental to its properties and reactivity. Computational methods provide a powerful means to explore the structural landscape of 3-(Chloromethyl)-5-isobutylisoxazole.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can predict key structural parameters. These calculations typically involve minimizing the energy of the molecule to find its most stable three-dimensional structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For instance, the isoxazole (B147169) ring is expected to be nearly planar, with the substituents—chloromethyl and isobutyl groups—adopting specific orientations to minimize steric hindrance. The bond lengths and angles within the isoxazole ring are influenced by the electronic nature of these substituents.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative)

| Parameter | Value |

|---|---|

| C3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.42 Å |

| N2-O1 Bond Length | ~1.41 Å |

| C3-N2 Bond Length | ~1.32 Å |

| C5-O1 Bond Length | ~1.35 Å |

| C3-C(chloromethyl) Bond Angle | ~125° |

Note: These values are illustrative and representative of typical findings for substituted isoxazoles in computational studies.

Molecular Mechanics and Dynamics Simulations

While DFT provides a static picture of the lowest energy conformation, molecular mechanics and dynamics simulations offer insights into the dynamic behavior of this compound. Molecular mechanics force fields can be used to perform a broader conformational analysis, exploring the potential energy surface as the isobutyl and chloromethyl groups rotate around their single bonds. This can reveal multiple low-energy conformers and the energy barriers between them.

Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms over time, providing a view of the molecule's flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent). An MD simulation of this compound could reveal the conformational preferences of the flexible isobutyl chain and the rotational freedom of the chloromethyl group. These simulations are crucial for understanding how the molecule might behave in a solution and how its shape might influence its interactions with other molecules.

Electronic Properties and Reactivity Prediction

Beyond molecular structure, computational chemistry provides a deep understanding of the electronic distribution within a molecule, which is key to predicting its reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.com

For this compound, the HOMO is expected to be located primarily on the isoxazole ring, which is rich in π-electrons. The LUMO, conversely, is likely to have significant contributions from the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 |

| LUMO | ~ -0.8 |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the isoxazole ring, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms and, significantly, on the carbon atom of the chloromethyl group due to the electron-withdrawing nature of the chlorine atom. This positive region highlights the electrophilic character of the chloromethyl carbon, making it a likely target for nucleophiles.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be employed to model entire reaction pathways, identifying intermediates and, crucially, the transition states that connect them. For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group.

By modeling the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the chloromethyl carbon, computational methods can map out the potential energy surface of the reaction. This allows for the location of the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and therefore its rate. DFT calculations can provide detailed information about the geometry of the transition state, including the breaking C-Cl bond and the forming nucleophile-C bond. Such studies are instrumental in understanding the mechanism and kinetics of reactions involving this compound without the need for extensive experimental work.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as an isoxazole derivative, and a biological target, typically a protein or enzyme.

The prediction of binding modes involves determining how a ligand fits into the active site of a target protein. For isoxazole derivatives, studies have shown that their interactions within binding pockets are often governed by a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For instance, in studies involving isoxazole-carboxamide derivatives and cyclooxygenase (COX) enzymes, the incorporation of a phenyl amide group was found to provide more favorable conformations, allowing the molecule to fit properly within the binding site. nih.gov The specific orientation is crucial; for example, a methoxy (B1213986) group on a phenyl ring can enter a polar side pocket, forming hydrogen bonds with key amino acid residues like HIS-90. nih.gov Similarly, docking studies of isoxazole-based molecules with Heat shock protein 90 (Hsp90) have identified critical interactions with residues such as Gly97, Asn51, and Lys58. researchgate.net These predicted binding modes provide a structural basis for understanding the molecule's mechanism of action and for designing modifications to enhance binding.

A key outcome of molecular docking is the estimation of binding affinity, which is often expressed as a docking score in units such as kcal/mol. This score quantifies the strength of the interaction between the ligand and the target, with lower (more negative) values typically indicating a higher binding affinity. acs.org In silico studies on various isoxazole derivatives have demonstrated a range of binding energies against different targets. For example, virtual screening of isoxazole-based molecules against Hsp90 identified compounds with binding energies ranging from -8.23 to -8.51 kcal/mol. researchgate.net Another study on isoxazole derivatives targeting carbonic anhydrase reported docking scores as low as -15.94 kcal/mol, indicating strong potential interactions. acs.org These affinity estimations are crucial for prioritizing compounds for further experimental testing.

Table 1: Examples of Estimated Binding Affinities for Isoxazole Derivatives Against Various Targets

| Target Protein | Isoxazole Derivative Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Hsp90 | Isoxazole-based ZINC compounds | -8.23 to -8.51 | Gly97, Asn51, Lys58 | researchgate.net |

| Carbonic Anhydrase | Substituted Isoxazoles | -13.95 to -15.94 | His119, His94, Thr199 | acs.org |

| DNA Ligase | Benzene-tethered Isoxazoles | Not specified | Not specified | researchgate.net |

| Topoisomerase | Benzene-tethered Isoxazoles | Not specified | Not specified | researchgate.net |

| SARS-CoV-2 Protein | N-ethylbenzimidazolylisoxazoles | -7.7 to -7.9 | THR21, THR26, GLN69 |

QSAR and QSPR Studies for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively.

QSAR models are developed by establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their experimentally determined biological activities. For isoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com In a study on isoxazole derivatives as Farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models with strong predictive abilities were developed. mdpi.com The contour maps generated from these models revealed that specific structural features are crucial for agonistic activity, such as the presence of hydrophobicity at the R₂ group and an electronegative group at the R₃ position. mdpi.com These models not only help in understanding the structure-activity relationship but also enable the prediction of the activity of newly designed compounds. mdpi.comnih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives as FXR Agonists

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient) | Key Finding | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Hydrophobicity at R₂ is crucial. | mdpi.com |

| CoMSIA | 0.706 | 0.969 | 0.866 | Electronegativity at R₃ is crucial. | mdpi.com |

A critical aspect of computational drug design is ensuring that the designed molecules can be synthesized in a laboratory. The synthetic accessibility (SA) of a compound can be predicted using computational methods. nih.gov These methods evaluate molecular complexity based on factors like the presence of complex ring structures, the number of chiral centers, and the prevalence of certain structural fragments in databases of known compounds. nih.govresearchgate.net SA is often calculated as a score, typically ranging from 1 (very easy to synthesize) to 10 (very difficult to synthesize). researchgate.net This prediction is not based on a specific reaction database but rather on the analysis of substructures present in large databases of commercially available or known compounds. nih.govacs.org By calculating an SA score for novel isoxazole derivatives, researchers can filter out molecules that are likely to be synthetically intractable, focusing resources on promising and synthesizable candidates.

Virtual Screening and Library Design

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net For isoxazole derivatives, this approach has been used to identify potential inhibitors for various targets. For example, screening the ZINC database, a large collection of commercially available compounds, led to the identification of thirty-six isoxazole-based molecules as potential Hsp90 inhibitors. researchgate.net

This process often involves a hierarchical approach. First, large libraries are filtered based on physicochemical properties to select "drug-like" molecules. Then, molecular docking is used to predict the binding affinity of the remaining compounds to the target protein. bohrium.comresearchgate.net The top-scoring compounds are then selected for further experimental validation. This methodology allows for the efficient exploration of vast chemical space. Furthermore, the insights gained from QSAR and docking studies can be used to design focused libraries of novel isoxazole derivatives with a higher probability of being active against a specific target. mdpi.combohrium.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, yet the pursuit of environmentally benign and efficient methods remains a priority. bohrium.com Future efforts for synthesizing 3-(Chloromethyl)-5-isobutylisoxazole should move beyond traditional multi-step, high-waste procedures and embrace modern synthetic paradigms.

Recent advances in "green chemistry" offer a variety of strategies that could be adapted for the synthesis of this target molecule. bohrium.comrsc.org These include methodologies that reduce reaction times and utilize eco-friendly solvents like water. bohrium.comnih.gov Ultrasound-assisted synthesis has also emerged as a powerful green technique, often leading to higher yields and simpler work-up procedures. bohrium.commdpi.com The development of one-pot cascade reactions, potentially under ultrasonic irradiation, could dramatically improve the efficiency and sustainability of the synthesis. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, environmentally friendly. bohrium.com | Optimization of solvent and catalyst systems under microwave conditions. |

| Ultrasound Irradiation | High yields, mild reaction conditions, easier work-up. nih.gov | Exploring one-pot, multi-component reactions under sonication. mdpi.com |

| Catalyst-Free Aqueous Media | Environmentally benign, simplified procedures. nih.gov | Design of cycloaddition reactions that proceed efficiently in water. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow process for the key isoxazole-forming step. |

Exploration of New Reactivity Profiles

The primary and most exploited point of reactivity in this compound is the chloromethyl group, which acts as an electrophilic center for nucleophilic substitution reactions. mdpi.com However, its full reactive potential is far from realized. Future research should aim to unlock novel transformations by targeting different sites on the molecule.

One promising area is the development of new cross-coupling reactions involving the C-Cl bond, which would enable the introduction of diverse substituents. Furthermore, the direct functionalization of C–H bonds on the isoxazole ring or the isobutyl side chain represents a significant but challenging frontier. nih.gov Success in this area would provide a powerful tool for late-stage modification of complex molecules. Additionally, exploring the reactivity of the chloromethyl group under photoredox catalysis could unveil unprecedented reaction pathways not accessible through traditional thermal methods. nih.gov The chloromethyl group also offers potential for unconventional reactivity, such as serving as a precursor to a nucleophilic species after deprotonation, enabling "Umpolung" type reactions like aldol (B89426) condensations. nih.gov